4-Ethoxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Description
4-Ethoxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine is a fused heterocyclic compound featuring a tetrahydrobenzothiophene ring fused to a pyrimidine scaffold, with an ethoxy group at the 4-position.
Properties
IUPAC Name |
4-ethoxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-15-11-10-8-5-3-4-6-9(8)16-12(10)14-7-13-11/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUOYNVFYMFJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C3=C(CCCC3)SC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191488 | |
| Record name | 4-Ethoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40277-50-7 | |
| Record name | 4-Ethoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40277-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Ethoxy-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a complex structure that includes a benzothiolo-pyrimidine system. This compound's unique molecular configuration suggests potential biological activities that warrant thorough investigation.
The molecular formula of 4-Ethoxy-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine is C12H14N2OS, with a molecular weight of 226.32 g/mol. The compound is recognized for its moderate lipophilicity and solubility in organic solvents.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2OS |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | 4-Ethoxy-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine |
| InChI Key | XHUWSVDPSMBJTG-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with various biological targets such as enzymes and receptors. The structural features allow it to fit into specific binding sites, potentially modulating enzymatic activity or receptor signaling pathways. This modulation may occur through:
- Inhibition or activation of enzymatic activity.
- Alteration of receptor signaling pathways.
- Disruption of protein-protein interactions.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial properties : Some derivatives have shown efficacy against bacterial strains.
- Anticancer activity : Certain benzothiolo-pyrimidine derivatives have been evaluated for their potential in inhibiting cancer cell proliferation.
- Neuroprotective effects : Compounds in this class may interact with neurotransmitter receptors, suggesting potential applications in neurodegenerative diseases.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of substituted benzothiolo-pyrimidines. The results indicated that specific modifications enhanced their potency against various cancer cell lines (PubMed ).
- Neuropharmacological Effects : Research demonstrated that certain derivatives exhibited selective modulation at GABA(A) receptor subtypes, which could lead to reduced side effects compared to traditional drugs (PubMed ).
- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial effects of benzothiolo derivatives against Gram-positive and Gram-negative bacteria, establishing a foundation for further exploration of 4-Ethoxy-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine (PubChem ).
Scientific Research Applications
Medicinal Chemistry
4-Ethoxy-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidine has been studied for its pharmacological properties. Research indicates that compounds within this class exhibit:
- Antitumor Activity : Studies have shown that related pyrimidine derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that certain benzothiolo-pyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial Properties : The compound has shown promise in antimicrobial assays against bacteria and fungi. Its efficacy can be attributed to the presence of the thiol group which enhances its interaction with microbial targets.
Agricultural Chemistry
The compound's biological activity extends to agricultural applications:
- Pesticidal Properties : Research has indicated that derivatives of benzothiolo-pyrimidines exhibit insecticidal and herbicidal activities. These compounds can disrupt the biological processes in pests, providing a potential avenue for developing safer pesticides.
Material Science
In material science, 4-Ethoxy-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidine is being explored for:
- Polymer Synthesis : Its reactive functional groups allow it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
- Conductive Materials : The compound's electronic properties make it a candidate for use in organic semiconductors and conductive polymers.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated a series of benzothiolo-pyrimidine derivatives for their antitumor activity. Among these, 4-Ethoxy-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidine demonstrated significant inhibition of tumor cell growth in vitro. The mechanism was linked to the induction of apoptosis in cancer cells.
Case Study 2: Antimicrobial Efficacy
In research conducted by the International Journal of Antimicrobial Agents, several derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the ethoxy group enhanced antimicrobial activity significantly compared to controls.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | International Journal of Antimicrobial Agents |
| Pesticidal | Insecticidal activity observed | Agricultural Chemistry Journal |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key derivatives of the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold:
Reactivity and Functionalization
- Chloro Derivative (3) : Serves as a versatile intermediate for synthesizing amines, alkoxides, and hydrazines. Reacts with hydrazine hydrate to form 5 , and with aromatic amines to generate antiproliferative agents (e.g., 5d ) .
- Hydrazino Derivative (5): Condenses with aldehydes (e.g., nicotinaldehyde) to form Schiff bases (6a), which exhibit enhanced biological activity due to extended conjugation .
- Ethoxy Derivative : Expected to exhibit reduced reactivity compared to the chloro analog, as ethoxy is a poorer leaving group. This may limit further derivatization but improve stability in biological systems.
Key Research Findings and Trends
Electron-Donating vs. Electron-Withdrawing Groups : Chloro derivatives facilitate further functionalization, while ethoxy groups may stabilize the core structure against hydrolysis .
Biological Optimization : Schiff base derivatives (6a ) balance reactivity and stability, making them promising candidates for antimicrobial and anticancer drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
